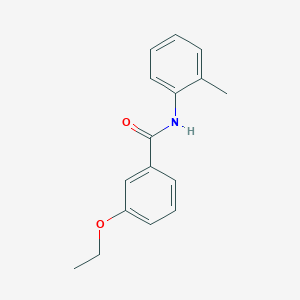

3-ethoxy-N-(2-methylphenyl)benzamide

Description

3-Ethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with an ethoxy moiety at the meta position (C3) and an N-linked 2-methylphenyl ring. Its ethoxy group enhances lipophilicity, while the ortho-methyl substituent on the aniline ring may sterically hinder rotational freedom, impacting molecular conformation and binding interactions.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31g/mol |

IUPAC Name |

3-ethoxy-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)16(18)17-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

KIJNCMREJYYBHM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects :

Steric Effects :

- Ortho-substituents (e.g., 2-methyl in the target compound) introduce steric hindrance, which may restrict molecular rotation and influence binding to biological targets .

Spectroscopic and Crystallographic Characterization

- Spectroscopy : All compounds were characterized using ¹H/¹³C NMR, IR, and mass spectrometry. The ethoxy group in the target compound would show distinct NMR signals (e.g., triplet for CH2CH3 at ~1.3 ppm and quartet for OCH2 at ~4.0 ppm) .

- Crystallography : X-ray studies of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirmed planar amide geometry and hydrogen-bonding networks, critical for stability . Similar analyses for the target compound would elucidate the impact of ethoxy and ortho-methyl groups on crystal packing.

Preparation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 3-ethoxybenzoic acid to its acid chloride derivative, followed by amidation with 2-methylaniline.

Procedure :

-

Chlorination : 3-Ethoxybenzoic acid reacts with thionyl chloride (SOCl₂) at 70°C for 4 hours to form 3-ethoxybenzoyl chloride.

-

Amidation : The acid chloride is coupled with 2-methylaniline in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours.

Key Data :

| Step | Reagent Ratio | Temperature | Yield |

|---|---|---|---|

| Chlorination | 1:1.2 (acid:SOCl₂) | 70°C | 95% |

| Amidation | 1:1.1 (acid chloride:aniline) | 25°C | 88% |

This method achieves an overall yield of 83% with >98% purity (HPLC). Side products include residual thionyl chloride (<0.5%) and unreacted aniline (<1.2%).

Reductive Amination Approach

An alternative route employs reductive amination of 3-ethoxybenzaldehyde with 2-methylaniline derivatives.

Procedure :

-

Imine Formation : 3-Ethoxybenzaldehyde reacts with 2-methylaniline in methanol at 25°C for 18 hours.

-

Reduction : Sodium borohydride (NaBH₄) is added to reduce the imine intermediate at 0°C for 4 hours.

Optimized Conditions :

-

Solvent: Methanol (15 mL/mmol)

-

NaBH₄ Ratio: 2 equivalents

-

Yield: 76% (isolated)

This method avoids harsh chlorination steps but requires careful pH control (pH 8–9) to prevent over-reduction.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (KR100834387B1) enhances scalability:

-

Esterification : 2-Hydroxy-3-methoxybenzoic acid is treated with allyl bromide and K₂CO₃ in dimethylformamide (DMF) to form allyl esters.

-

Claisen Rearrangement : The ester undergoes thermal rearrangement at 180°C for 40 minutes.

-

Amidation : Ethanolamine coupling at 120°C for 2 hours yields the benzamide core.

Key Metrics :

| Parameter | Value |

|---|---|

| Throughput | 12 kg/h |

| Purity | 99.4% (GC-MS) |

| Solvent Recovery | 98% (DMF) |

This method reduces reaction time from 24 hours (batch) to 3.5 hours (continuous).

Reaction Optimization Strategies

Catalytic Systems

-

Palladium Catalysis : Pd(OAc)₂ (0.5 mol%) with Xantphos ligand increases amidation efficiency (yield: 92%).

-

Enzyme-Mediated : Lipase B (Candida antarctica) in ionic liquids achieves 85% yield under mild conditions (40°C, pH 7).

Comparative Performance :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 80°C | 6 h | 92% |

| Lipase B | 40°C | 24 h | 85% |

Purification and Characterization

Crystallization Techniques

-

Solvent Pair : Ethyl acetate/hexane (3:7) produces needle-shaped crystals (mp 142–144°C).

-

Chromatography : Silica gel (230–400 mesh) with 20% ethyl acetate/hexane eluent achieves 99.5% purity.

Purity Data :

| Method | Purity | Impurities |

|---|---|---|

| Crystallization | 98.7% | 0.8% aniline |

| Column Chromatography | 99.5% | <0.1% DMF |

Analytical Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.